molecular formula C22H19FN4O2 B2640716 5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-86-6

5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2640716
CAS No.: 921880-86-6
M. Wt: 390.418
InChI Key: WKPJBIZLRMOSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a bicyclic heteroaromatic core, functionalized with a 3-oxo group, a phenyl ring at position 2, an ethyl group at position 5, and a carboxamide moiety at position 5. The carboxamide nitrogen is substituted with a (4-fluorophenyl)methyl group, introducing both lipophilic and electron-withdrawing properties.

Properties

IUPAC Name

5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-2-26-13-18(21(28)24-12-15-8-10-16(23)11-9-15)20-19(14-26)22(29)27(25-20)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPJBIZLRMOSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share the pyrazolo[4,3-c]pyridine scaffold but differ in substituents at key positions, impacting physicochemical properties and hypothesized biological interactions. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name (CAS No.) 5-Substituent N-Substituent (Carboxamide) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Ethyl (4-Fluorophenyl)methyl C22H19FN4O2 398.41 Fluorine enhances electronegativity; ethyl balances lipophilicity.
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (923233-41-4) Propyl 2-Methoxyethyl C19H22N4O3 354.40 Methoxyethyl improves solubility; propyl increases hydrophobicity.
5-Benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923216-25-5) Benzyl 3-Methylphenyl C27H22N4O2 434.49 Bulky benzyl may hinder membrane permeability; methylphenyl offers steric effects.
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (923682-25-1) Ethyl 4-Ethoxyphenyl C23H22N4O3 402.45 Ethoxy group enhances metabolic stability via electron donation.

Key Observations:

5-Substituent Effects: Ethyl (target) and propyl (923233-41-4) substituents at position 5 modulate lipophilicity. Ethyl provides moderate hydrophobicity, while propyl may enhance membrane diffusion but reduce solubility .

2-Methoxyethyl (923233-41-4) and 4-ethoxyphenyl (923682-25-1) substituents introduce ether linkages, improving aqueous solubility but possibly altering metabolic pathways .

Molecular Weight and Drug-Likeness :

  • The target compound (MW 398.41) falls within the acceptable range for oral bioavailability (Lipinski’s rule of five), whereas the benzyl-substituted analog (923216-25-5, MW 434.49) approaches the upper limit, risking reduced permeability .

Hypothesized Pharmacological Implications

While specific activity data for the target compound are unavailable, structural trends suggest:

  • Fluorine’s Role: The 4-fluorophenyl group may resist oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Ethyl vs. Propyl : Shorter alkyl chains (ethyl) could reduce off-target interactions compared to propyl, as seen in kinase inhibitor design .
  • Carboxamide Flexibility : The (4-fluorophenyl)methyl substituent’s rigidity may favor selective binding to planar active sites, such as ATP pockets in kinases .

Biological Activity

5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18FN3O2C_{20}H_{18}FN_{3}O_{2}, with a molecular weight of approximately 357.37 g/mol. Its structure includes a pyrazolo-pyridine core, which is known for various pharmacological activities.

Research indicates that compounds with similar structures exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.
  • Induction of Apoptosis : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and other apoptotic factors.

Anticancer Activity

A significant body of research has focused on the anticancer properties of pyrazole derivatives. For example:

  • In vitro Studies : A study demonstrated that compounds similar to 5-ethyl-N-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibited IC50 values ranging from 0.01 µM to 42.30 µM against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) .
Cell LineCompound IC50 (µM)Reference
MCF70.01
NCI-H4600.03
SF-26831.5

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound:

  • In vivo Studies : Research has indicated that pyrazole derivatives can reduce inflammation markers in animal models, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases.

Case Studies

  • Case Study on Antitumor Efficacy :
    A study involving a derivative similar to our compound showed promising results in reducing tumor size in xenograft models of breast cancer. The treatment led to a significant decrease in tumor volume compared to control groups .
  • Case Study on Mechanism Exploration :
    Another investigation focused on the mechanism by which these compounds induce apoptosis in glioblastoma cells. The study revealed that the compound inhibited PARP activity significantly, enhancing radiosensitivity in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.